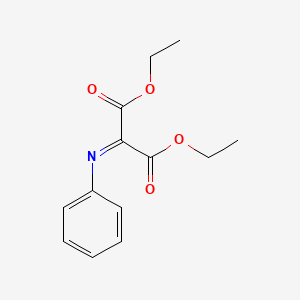
Diethyl (phenylimino)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (phenylimino)propanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (phenylimino)propanedioate can be synthesized through the reaction of diethyl propanedioate with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine intermediate, which is then stabilized by the ester groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the imine formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
Diethyl (phenylimino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Diethyl (phenylamino)propanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Diethyl (phenylimino)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines and esters.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl (phenylimino)propanedioate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
Diethyl malonate: Similar ester structure but lacks the imine group.
Diethyl acetamidomalonate: Contains an amide group instead of an imine.
Diethyl ketomalonate: Features a ketone group in place of the imine.
Uniqueness
Diethyl (phenylimino)propanedioate is unique due to the presence of both imine and ester functionalities, which provide a versatile platform for various chemical transformations and applications. The combination of these groups allows for unique reactivity patterns not observed in similar compounds.
属性
CAS 编号 |
84636-53-3 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
diethyl 2-phenyliminopropanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI 键 |
PCYOWOYOAGQPOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



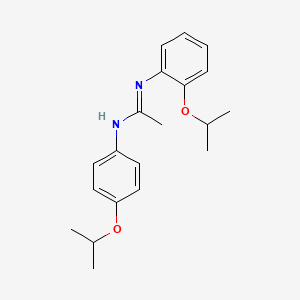
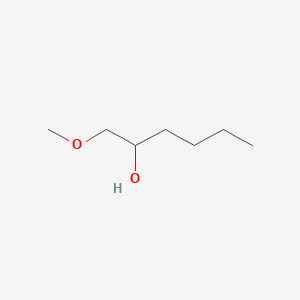
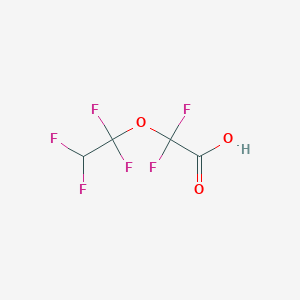
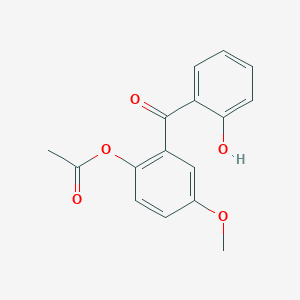
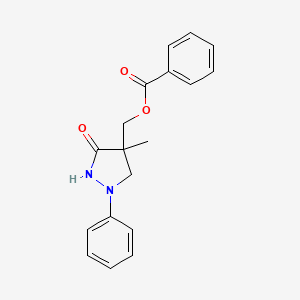
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)

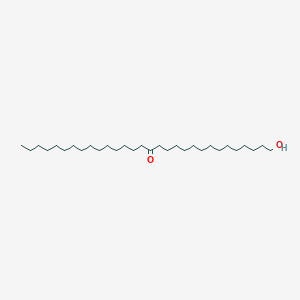
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
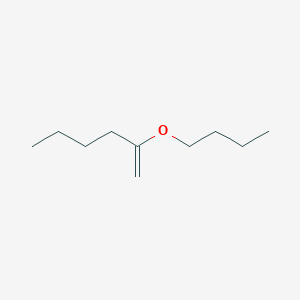
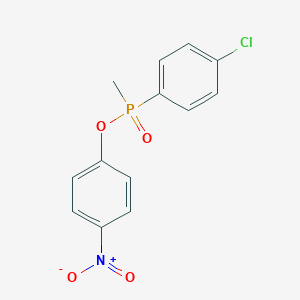
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
